N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide

Description

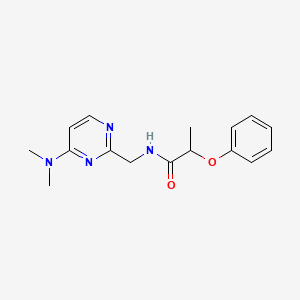

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide is a synthetic amide derivative featuring a pyrimidine core substituted with a dimethylamino group at the 4-position and a methylene-linked 2-phenoxypropanamide side chain.

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-12(22-13-7-5-4-6-8-13)16(21)18-11-14-17-10-9-15(19-14)20(2)3/h4-10,12H,11H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMMLDHZHJPTHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC=CC(=N1)N(C)C)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-chloropyrimidine and dimethylamine.

Attachment of the Phenoxypropanamide Moiety: The phenoxypropanamide group is introduced via nucleophilic substitution reactions, where the phenoxy group is attached to the propanamide backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may form hydrogen bonds and interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Amides

Compound A : 3-Cyclohexyl-N-((4-morpholinopyrimidin-2-yl)methyl)propanamide (CAS 1797660-84-4)

- Structure: Pyrimidine with a morpholino group (4-position) and a cyclohexyl-propanamide side chain.

- Key Differences: Morpholino (polar, cyclic amine) vs. dimethylamino (less polar, linear amine) on pyrimidine. Cyclohexyl group increases hydrophobicity compared to the phenoxy group.

- Implications: Morpholino substitution may improve aqueous solubility but reduce membrane permeability relative to dimethylamino .

Compound B : 2-Methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide (CAS 1790199-51-7)

- Structure: Pyrimidine with morpholino and methoxy-acetamide side chain.

- Key Differences: Methoxy group in the acetamide chain reduces steric hindrance compared to phenoxypropanamide. Acetamide (shorter chain) vs. propanamide (longer chain).

- Implications : Shorter chain length may limit target binding affinity in certain enzymatic pockets .

Compound C : N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide (CAS 1795085-53-8)

- Structure: Pyrimidine with 4-dimethylamino and 6-methyl groups, plus phenoxypropanamide.

- Implications: The 6-methyl derivative may exhibit reduced potency compared to the non-methylated analog .

Non-Pyrimidine Amides

Compound D : N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)

- Structure : Phenylpropanamide with piperidine-ethoxy linker.

- Key Differences: Piperidine-ethoxy group replaces pyrimidine core, altering electronic and spatial properties. Phenylpropanamide chain is similar but lacks phenoxy oxygen.

Compound E : N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide

- Structure : Propanamide with sulfamoylphenyl and 4-methylpyrimidine groups.

- Key Differences: Sulfamoyl group introduces hydrogen-bonding capability absent in the target compound. 4-Methylpyrimidine lacks the dimethylamino group, reducing electron-donating effects.

- Implications : Sulfamoyl may enhance binding to polar enzyme regions but reduce lipophilicity .

Physicochemical and Pharmacological Data

Key Observations :

- The dimethylamino group in the target compound balances moderate lipophilicity, favoring both solubility and membrane permeability.

- Phenoxypropanamide side chains generally increase LogP compared to methoxy or cyclohexyl groups.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a phenoxypropanamide moiety . This unique combination is believed to impart diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

| Component | Structure |

|---|---|

| Pyrimidine Ring | C4H4N2 |

| Dimethylamino Group | (CH3)2N |

| Phenoxypropanamide Moiety | C9H11O |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may form hydrogen bonds and engage in hydrophobic interactions, which could modulate various biochemical pathways:

- Enzyme Interaction : Potential inhibition or activation of enzyme activity.

- Receptor Modulation : Possible binding to receptor sites influencing signal transduction.

- Gene Expression Regulation : Modulation of transcription factors affecting gene expression.

Case Study 1: Antimicrobial Assessment

A study examining the antimicrobial activity of pyrimidine derivatives found that compounds with similar structural features exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

Research on pyrimidine-based compounds indicated that they could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may also exhibit anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(4-(methylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide | Moderate antimicrobial activity |

| N-(4-(dimethylamino)-5-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide | Exhibited anticancer effects in vitro |

| 4-(dimethylamino)-N-phenylbenzamide | Anxiolytic effects observed in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.